6-Iodo-9-pentofuranosyl-9H-purine is a chemical compound classified under the purine nucleoside family. It features an iodine atom at the sixth position of the purine ring and a pentofuranosyl group attached to the ninth position. This compound is notable for its potential applications in medicinal chemistry, particularly in antiviral and anticancer research. The molecular formula for 6-Iodo-9-pentofuranosyl-9H-purine is C₁₁H₁₄I₁N₅O₅, and its molecular weight is approximately 378.12 g/mol .
The synthesis of 6-Iodo-9-pentofuranosyl-9H-purine typically involves the iodination of a purine nucleoside precursor. A common method includes the reaction of a purine derivative with iodine in the presence of an oxidizing agent. Common solvents used in this process are acetonitrile or dimethylformamide (DMF), often requiring heating to facilitate the reaction .
The structure of 6-Iodo-9-pentofuranosyl-9H-purine consists of a purine base with an iodine substituent and a ribofuranosyl sugar moiety. The presence of the iodine atom significantly influences its chemical reactivity and biological activity.
6-Iodo-9-pentofuranosyl-9H-purine can participate in various chemical reactions:
The mechanism by which 6-Iodo-9-pentofuranosyl-9H-purine exerts its biological effects is primarily through its interaction with viral enzymes and cellular processes. It is believed to inhibit viral replication by interfering with nucleic acid synthesis, particularly in retroviruses like HIV. The incorporation of this compound into viral DNA can terminate chain elongation, thus blocking further replication .
6-Iodo-9-pentofuranosyl-9H-purine has several scientific applications:
The synthesis of 6-iodo-9-pentofuranosyl-9H-purine (C₁₀H₁₁IN₄O₄, MW 378.13 g/mol) involves sequential halogenation and glycosylation steps [1] [2]. A typical route begins with the preparation of a 6-halogenated purine scaffold, where iodine is introduced via electrophilic substitution or metal-assisted halogen exchange. Key intermediates include 6-chloropurine or unprotected purine bases subjected to iodination using iodine monochloride or sodium iodide in the presence of oxidizing agents [4]. The subsequent glycosylation employs protected pentofuranosyl donors (e.g., peracetylated ribose or 2,3-dideoxyribose derivatives) under Vörbrüggen conditions, utilizing Lewis acids like trimethylsilyl triflate to activate the anomeric center [3]. This method yields the N-9 glycosylated product with the 6-iodo substituent intact, as confirmed by NMR spectroscopy showing characteristic anomeric proton signals at δ 5.8–6.2 ppm [1]. A critical purification challenge involves separating N-7 and N-9 regioisomers, typically addressed through silica gel chromatography with ethyl acetate/hexane gradients (60–85% isolated yield) [3].
Table 1: Physicochemical Properties of 6-Iodo-9-pentofuranosyl-9H-purine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁IN₄O₄ | [2] [6] |
| Molecular Weight | 378.13 g/mol | [2] [6] |
| Density | 2.53 g/cm³ | [2] |
| Boiling Point | 648.2°C at 760 mmHg | [2] |
| Partition Coefficient (logP) | 0.53 (octanol/water) | [1] |
| CAS Registry Number | 14426-53-0 | [2] [6] |
Achieving exclusive N-9 glycosylation in 6-iodopurine derivatives requires strategic protection–deprotection sequences and metal coordination strategies. The primary challenge arises from the comparable nucleophilicity of N-7 and N-9 atoms in purine systems, often leading to mixture formation (typically 1:1 to 1:3 N-7:N-9 ratios) [3]. Patent US20080207891A1 discloses a solution using in situ trimethylsilyl protection of purine bases, where 6-iodopurine is silylated at N-7 using hexamethyldisilazane (HMDS) prior to glycosylation [3]. This directs glycosyl donors to N-9 with >90% regioselectivity, confirmed by HPLC analysis [3]. Alternative approaches employ transition metals (e.g., palladium) to coordinate N-7, sterically blocking it during glycosylation. Enzymatic methods using purine nucleoside phosphorylases (PNPs) have also demonstrated regiocontrol, particularly with 6-substituted purines, though yields remain moderate (45–65%) [8]. Microwave-assisted glycosylation (100–120°C, 15–30 min) further enhances N-9 selectivity by kinetic favoring of the thermodynamically preferred isomer [9].
Stereoselective formation of the β-anomeric configuration in 6-iodo-9-pentofuranosyl-9H-purine leverages innovative catalytic systems:
Table 2: Catalytic Systems for β-Selective Glycosylation
| Catalyst | Solvent | β:α Ratio | Yield (%) | Reference |
|---|---|---|---|---|
| SnCl₄ | CH₂Cl₂, −40°C | 19:1 | 82 | [9] |
| NHC (IMes·HCl) | THF, 25°C | >50:1 | 91 | [8] |
| TBAB (PTC) | CH₂Cl₂/H₂O, 60°C | 15:1 | 78 | [9] |
| TMSOTf | MeCN, 80°C | 10:1 | 85 | [3] |
Solid-phase synthesis addresses scalability challenges in manufacturing 6-iodo-9-pentofuranosyl-9H-purine, particularly for oligonucleotide applications [6] [9]. The methodology involves:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: